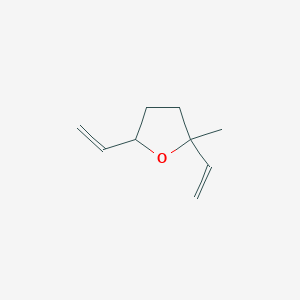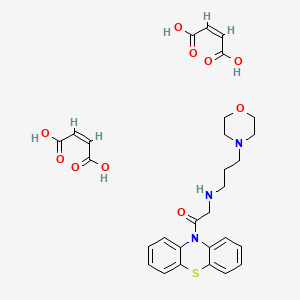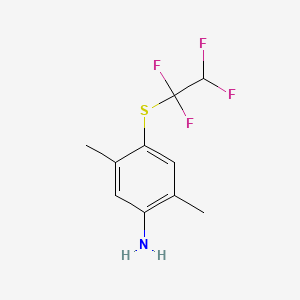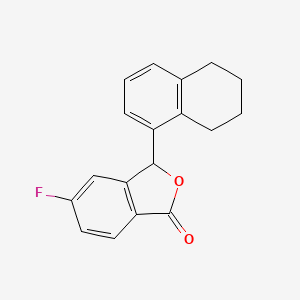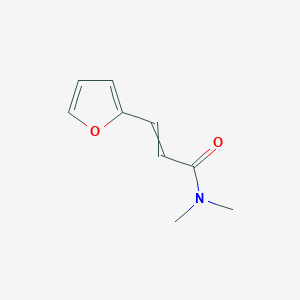![molecular formula C13H14INS B14333036 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 110818-62-7](/img/structure/B14333036.png)
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium core substituted with an ethyl group and a thiophene ring connected via an ethenyl linkage
Métodos De Preparación
The synthesis of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Preparation of 2-thiopheneacetaldehyde oxime: This involves reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: The oxime is reduced to obtain 2-thiopheneethylamine.
Final coupling: The 2-thiopheneethylamine is coupled with an ethylpyridinium iodide to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Análisis De Reacciones Químicas
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
2-Thiopheneethanol: Used in the preparation of fluorescent markers and biologically active compounds.
2-Thiopheneethylamine: An aromatic amine used in the synthesis of pyrimidine derivatives.
1-(Thiophen-2-yl)ethan-1-one: A thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly valuable in both medicinal and material science applications.
Propiedades
Número CAS |
110818-62-7 |
|---|---|
Fórmula molecular |
C13H14INS |
Peso molecular |
343.23 g/mol |
Nombre IUPAC |
1-ethyl-2-(2-thiophen-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-4-3-6-12(14)8-9-13-7-5-11-15-13;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JAPMKKOEQAMKTL-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=CC=C1C=CC2=CC=CS2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


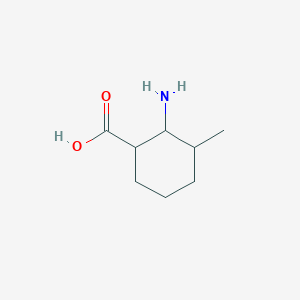
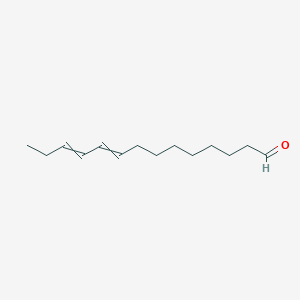
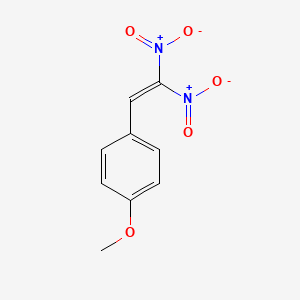
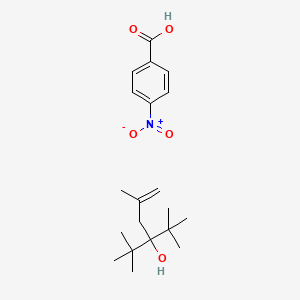
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
